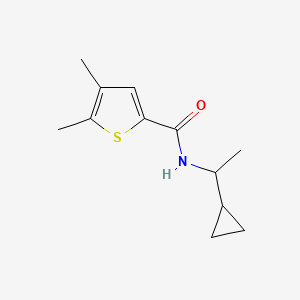![molecular formula C16H21ClN2O2 B7509247 N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide, also known as ABT-702, is a potent inhibitor of the enzyme adenosine kinase. It has been studied extensively for its potential use in treating various neurological and inflammatory conditions.
Mécanisme D'action
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is an important signaling molecule in the brain and has been shown to have neuroprotective and anti-inflammatory effects. By inhibiting adenosine kinase, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide increases the levels of adenosine in the brain, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to increase the levels of adenosine in the brain, leading to its neuroprotective and anti-inflammatory effects. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to increase the levels of ATP, which is the primary energy source for cells. This increase in ATP levels can lead to improved cellular function and overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide in lab experiments is its specificity for adenosine kinase. This specificity allows for more accurate and precise results when studying the effects of adenosine on the brain and other tissues. However, one limitation of using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide is its potential for off-target effects. It is important to carefully control for these off-target effects in experiments using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide.
Orientations Futures
There are many potential future directions for research on N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide may have potential as a treatment for chronic pain and addiction. Further research is needed to fully understand the potential of N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide in these areas.
Méthodes De Synthèse
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chlorophenethylamine with ethyl 4-chlorobutyrate, followed by the addition of cyclopropanecarboxylic acid and then the final step of coupling with N-tert-butoxycarbonyl-4-oxobutylamine. The compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been extensively studied for its potential use in treating various neurological and inflammatory conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, multiple sclerosis, and traumatic brain injury. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-4-1-3-12(11-14)8-10-18-15(20)5-2-9-19-16(21)13-6-7-13/h1,3-4,11,13H,2,5-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOQVIRRAVRVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCC(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)





![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)



![4-[(2-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509273.png)